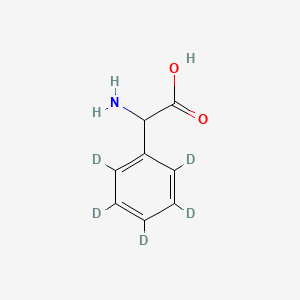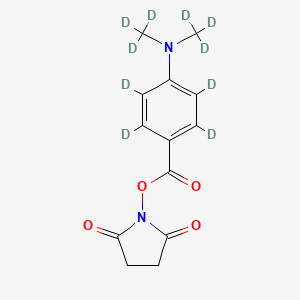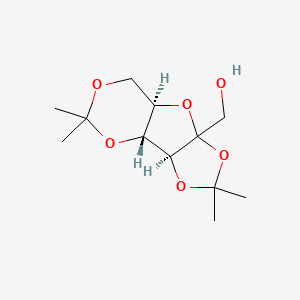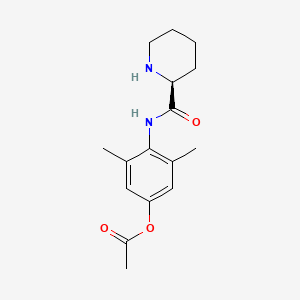
(E)-N-Methylcinnamylamine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-Methylcinnamylamine-d3 is a deuterated derivative of N-Methylcinnamylamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-Methylcinnamylamine-d3 typically involves the following steps:
Starting Materials: The synthesis begins with cinnamaldehyde and deuterated methylamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.
Catalysts: A catalyst such as palladium on carbon (Pd/C) is used to facilitate the hydrogenation process.
Temperature and Pressure: The reaction is conducted at elevated temperatures (around 50-100°C) and pressures (1-5 atm) to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and high yields.
化学反応の分析
Types of Reactions: (E)-N-Methylcinnamylamine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, replacing the amine group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products:
Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Formation of cinnamyl alcohol.
Substitution: Formation of N-substituted cinnamylamines.
科学的研究の応用
(E)-N-Methylcinnamylamine-d3 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.
作用機序
The mechanism of action of (E)-N-Methylcinnamylamine-d3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate metabolic pathways by acting as a substrate or inhibitor, affecting the overall biochemical processes.
類似化合物との比較
N-Methylcinnamylamine: The non-deuterated version of the compound.
Cinnamylamine: Lacks the methyl group but shares the cinnamyl structure.
Deuterated Amines: Other amines labeled with deuterium for similar research purposes.
Uniqueness: (E)-N-Methylcinnamylamine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways more accurately.
特性
CAS番号 |
1795142-11-8 |
|---|---|
分子式 |
C10H14ClN |
分子量 |
186.697 |
IUPAC名 |
(E)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-8,11H,9H2,1H3;1H/b8-5+;/i1D3; |
InChIキー |
XGJZECMFJCEEJU-ZRHZDPIFSA-N |
SMILES |
CNCC=CC1=CC=CC=C1.Cl |
同義語 |
(2E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine; (E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Pyrido[1,2-a]benzimidazole-2,8-diamine](/img/structure/B587026.png)
![3,4-Dihydro-1H-pyrido[3,4-b]indole-5,6(2H,9H)-dione](/img/structure/B587027.png)

![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)

